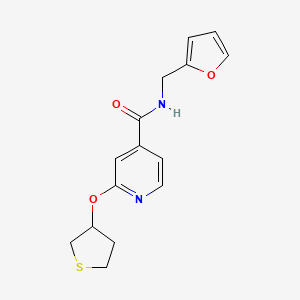

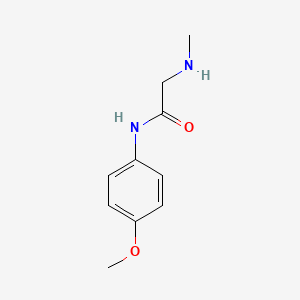

5-Hydrazinyl-1-methyl-3-phenylpyrazole-4-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 5-Hydrazinyl-1-methyl-3-phenylpyrazole-4-carbonitrile and related compounds typically involves the condensation of substituted hydrazines with malononitrile and triethyl orthoformate, leading to the formation of 1-substituted 5-aminopyrazole-4-carbonitriles. The scope and limitations of these synthetic procedures have been explored to optimize the yield and purity of the desired compounds (Dooley, Quinn, & Scammells, 1989).

Molecular Structure Analysis

The molecular structure of derivatives of this compound has been elucidated through various spectroscopic techniques, including IR, NMR, HRMS, and UV–vis spectroscopy. The structural confirmation aids in understanding the compound's reactivity and potential for further chemical modifications (Al‐Azmi & Shalaby, 2018).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, producing a wide range of heterocyclic compounds. For example, its treatment with acetylacetone leads to substituted pyrazoles, indicating the compound's versatility in synthesizing pharmacologically active molecules (Shablykin, Brovarets, & Drach, 2007).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are crucial for the compound's application in chemical synthesis. These properties are often determined through X-ray crystallography and spectroscopic methods to ensure the compound's suitability for further chemical transformations.

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity with different chemical reagents, are vital for exploring its potential in organic synthesis. The compound's ability to react with hydrogen sulfide, sodium azide, and hydroxylamine to introduce corresponding azole fragments into the pyrazole system highlights its chemical versatility (Shablykin et al., 2007).

科学的研究の応用

Novel H1-Antihistaminic Agents

A study focused on the synthesis and pharmacological investigation of 1-substituted-4-phenyl-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones derived from 5-Hydrazinyl-1-methyl-3-phenylpyrazole-4-carbonitrile. The compounds were tested for their in vivo H1-antihistaminic activity and showed significant protection against histamine-induced bronchospasm in guinea pigs. The compound 1-methyl-4-phenyl-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-one was found to be equipotent with the reference standard chlorpheniramine maleate, indicating its potential as a prototype molecule for future development of H1-antihistaminic agents (Alagarsamy et al., 2005).

Anti-Inflammatory Applications

A study described the synthesis of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives, potentially derived from this compound. These compounds were tested for their anti-inflammatory activity. The results indicated significant inhibition against carrageenan-induced rat paw edema, with some derivatives being equipotent or more potent than reference drugs like Indomethacin and Celecoxib. These findings suggest their potential as anti-inflammatory agents (Rabea et al., 2006).

Neuromuscular Transmission Studies

Research into phenylpyrazoles, which may include this compound, revealed their insecticidal and herbicidal properties. These compounds were found to increase the frequency of miniature endplate potentials (MEPPs) in frog neuromuscular junctions, suggesting an interaction with neuromuscular transmission and potential applications in neurophysiological studies or pest control (Klis et al., 1991).

Antitumor Applications

The compound 5-(benzylamino)-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile, potentially related to this compound, was identified as an activator for epidermal fatty acid binding protein (E-FABP) and demonstrated significant inhibition of mammary tumor growth in a mouse model. This suggests its potential use in antitumor treatments and as a drug candidate for enhancing E-FABP activity and IFNβ responses in macrophages (Rao et al., 2015).

Safety and Hazards

The safety data sheet for a similar compound, “5-AMINO-1-PHENYLPYRAZOLE-4-CARBONITRILE”, indicates that it is harmful if swallowed, in contact with skin, or inhaled. It can cause skin and eye irritation and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/clothing/eye/face protection .

将来の方向性

The future directions for “5-Hydrazinyl-1-methyl-3-phenylpyrazole-4-carbonitrile” could involve further exploration of its biological activities and potential applications in medicinal chemistry, given the wide range of applications of pyrazoles in this field . Additionally, new synthetic strategies could be developed to access these valuable structures .

特性

IUPAC Name |

5-hydrazinyl-1-methyl-3-phenylpyrazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N5/c1-16-11(14-13)9(7-12)10(15-16)8-5-3-2-4-6-8/h2-6,14H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USBKDSLELTWCJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C2=CC=CC=C2)C#N)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide](/img/structure/B2487433.png)

![3-(4-bromophenyl)-5-methyl-9-(4-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2487434.png)

![(E)-4-[3-(4-tert-butylphenoxy)phenyl]but-3-en-2-one](/img/structure/B2487438.png)

![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione](/img/structure/B2487439.png)

![N-(2,5-dimethoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2487442.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-3-yl)methanone](/img/structure/B2487448.png)

![4-chloro-1-ethyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2487450.png)

![3-Methyl-1-[(pyridazin-3-yl)methyl]urea](/img/structure/B2487452.png)